molecular formula C12H13F3OSi B14030671 Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane

Cat. No.: B14030671
M. Wt: 258.31 g/mol
InChI Key: OMLZFVWWDCJWNG-UHFFFAOYSA-N
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Description

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is a key synthetic intermediate in medicinal chemistry, with demonstrated utility in the construction of advanced inhibitor scaffolds targeting β-secretase (BACE-1), a central therapeutic target in Alzheimer's disease (AD) research. The compound serves as a critical building block in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to incorporate the 2-(trifluoromethoxy)phenylethynyl motif into heterocyclic systems . This specific moiety is integral to the development of potent BACE-1 inhibitors, including various aminohydantoin and iminohydantoin derivatives, which function by binding to the enzyme's active site and effectively reducing the production of neurotoxic amyloid-β (Aβ) peptides—a primary pathological hallmark of AD . The application of this reagent in the synthesis of targeted inhibitors allows researchers to probe the structure-activity relationships (SAR) essential for optimizing drug candidates for enhanced potency, selectivity over related proteases like BACE-2 and cathepsin D, and improved blood-brain barrier (BBB) penetration . The strategic use of the trimethylsilyl-protected alkyne ensures synthetic efficiency, while the trifluoromethoxy group can significantly influence the compound's binding affinity and metabolic stability. Consequently, this reagent provides significant value to neuroscience and drug discovery programs focused on developing disease-modifying treatments for Alzheimer's and other neurodegenerative conditions.

Properties

Molecular Formula

C12H13F3OSi

Molecular Weight

258.31 g/mol

IUPAC Name

trimethyl-[2-[2-(trifluoromethoxy)phenyl]ethynyl]silane

InChI

InChI=1S/C12H13F3OSi/c1-17(2,3)9-8-10-6-4-5-7-11(10)16-12(13,14)15/h4-7H,1-3H3

InChI Key

OMLZFVWWDCJWNG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Method from Patents

A relevant preparation method for trifluoromethyl (trimethyl) silane analogs, which can be adapted for the target compound, is described in Chinese patent CN106117258A. Although this patent focuses on trifluoromethyl (trimethyl) silane, the methodology provides a framework for preparing fluorinated trimethylsilyl derivatives, including those with phenylethynyl substituents.

Key Steps:
  • Formation of Reactive Potassium Complex:

    • Under argon atmosphere, metallic potassium is reacted with styrene and hexamethyldisiloxane in dry toluene.
    • Molar ratios: potassium:styrene:hexamethyldisiloxane = 1:1-2:1-2.
    • Reaction temperature: 40–80 °C.
    • After completion, the mixture is cooled to room temperature to obtain a reactive solution.
  • Silylation and Fluoroform Reaction:

    • The reactive solution is cooled to -45 to -85 °C.
    • Trimethylchlorosilane is added in a molar ratio of 1:1 to 1.5 relative to potassium.
    • Fluoroform gas is passed through the mixture in a 1:1 to 1.5 molar ratio relative to trimethylchlorosilane.
    • The reaction proceeds for 1–3 hours at low temperature, then warmed to room temperature.
    • The product is extracted, washed, and purified by distillation.
Representative Yields and Conditions:
Embodiment Toluene (g) Metallic Potassium (g, mol) Styrene (g, mol) Hexamethyldisiloxane (g, mol) Trimethylchlorosilane (g, mol) Fluoroform (g, mol) Reaction Temp (°C) Yield (%)
1 300 39 (1.0) 104 (1.0) 161 (1.0) 108 (1.0) 70 (1.0) 50 → -80 80.5
2 150 19.5 (0.5) 65 (0.625) 161 (1.0) 54 (0.5) 35 (0.5) 55 → -85 84
3 160 19.5 (0.5) 78 (0.75) 120.75 (0.75) 54 (0.5) 35 (0.5) 55 → -85 86

Table 1: Preparation conditions and yields for trifluoromethyl (trimethyl) silane analogs (adapted from CN106117258A).

This method is noted for its simplicity, low cost, high yield, and environmental safety. The use of inert atmosphere and controlled low temperatures is critical to the success of the reaction.

Alternative Synthetic Procedures from Literature

While direct synthesis of trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is scarcely detailed in open literature, related organosilicon and fluorinated phenylethynyl compounds have been synthesized using:

  • Silylation of Phenylethynyl Precursors:

    Phenylethynyl compounds bearing halogen or trifluoromethoxy substituents can be silylated using trimethylsilyl chloride in the presence of a base or via transition-metal-catalyzed coupling reactions.

  • Use of 2-Trifluoromethoxy-iodobenzene Derivatives:

    Iodinated benzoic acid derivatives with trifluoromethoxy groups have been prepared and converted to acyl chlorides, then reacted with trimethyl(phenylethynyl)silane under mild conditions to form desired silylated products.

  • Fluoroalkylation and Silylation:

    Methods involving trifluoromethylation or trifluoromethoxylation of phenylacetylenes followed by silylation have been reported, often employing reagents like TMSCF3 (trimethylsilyl trifluoromethyl) and fluoride sources (e.g., TBAF) to facilitate the reaction.

Reaction Conditions and Optimization

  • Inert Atmosphere: All sensitive steps are performed under argon or nitrogen to prevent moisture and oxygen interference.

  • Temperature Control: Low temperatures (-45 to -85 °C) during silylation and fluoroform addition prevent side reactions and improve selectivity.

  • Stoichiometry: Precise molar ratios of reagents (metallic potassium, styrene, hexamethyldisiloxane, trimethylchlorosilane, fluoroform) are critical for optimal yield.

  • Purification: Organic layer separation, washing with water and brine, and distillation or chromatography are employed to isolate pure product.

Comparative Analysis of Preparation Methods

Method/Source Key Features Advantages Limitations
Patent CN106117258A Potassium-mediated reaction with styrene and hexamethyldisiloxane; fluoroform addition; low temp High yield (80-86%), simple, cost-effective Requires metallic potassium handling; inert atmosphere
Literature Silylation Methods Use of iodinated precursors and TMSCF3 reagents; fluoride-promoted reactions Versatile, applicable to various substituted phenylethynes Multi-step, moderate yields, sensitive reagents
Radical Fluoroalkylation Free radical reactions under inert gas, elevated temperatures Potential for direct trifluoromethoxy introduction Requires careful temperature control; longer reaction times

Research Findings and Notes

  • The potassium-mediated method is particularly notable for its scalability and environmental profile due to low waste and mild conditions.

  • The color change observed during fluoride-promoted silylation reactions (from colorless to yellow/brown) is a key indicator of reaction progress and outcome.

  • The trifluoromethoxy substituent imparts electron-withdrawing properties that can influence the reactivity of the phenylethynyl moiety, necessitating careful control of reaction parameters.

  • The use of hexamethyldisiloxane in the potassium-mediated method acts as a silicon source and stabilizer for reactive intermediates.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Notes
Reaction atmosphere Argon or nitrogen Prevents oxidation/hydrolysis
Temperature (potassium step) 40–80 °C Ensures complete dissolution of potassium
Temperature (silylation) -85 to -45 °C Controls reactivity and selectivity
Molar ratios (K:styrene:hexamethyldisiloxane) 1:1–2:1–2 Balances reactivity and yield
Molar ratio (trimethylchlorosilane:potassium) 1:1–1.5 Ensures complete silylation
Reaction time 1–3 hours (silylation) Sufficient for completion of fluoroform reaction
Solvent Dry toluene Non-polar, inert solvent

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in organosilicon chemistry.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of specialty materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane exerts its effects involves its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in the design of bioactive molecules. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane and analogous silane-containing compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound 2-trifluoromethoxy C₁₂H₁₃F₃OSi ~260.3 Cross-coupling, electrophilic substitution [Inferred]
Trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane 3,4,5-trifluoro C₁₁H₉F₃Si 226.27 Sonogashira coupling; Galectin-3 inhibitor synthesis
Trimethyl((4-fluoro-2-nitrophenyl)ethynyl)silane 4-fluoro-2-nitro C₁₁H₁₁FNO₂Si 240.30 Nucleophilic substitution; material science
Trimethyl(pentafluorophenyl)silane Pentafluoro C₉H₉F₅Si 240.25 Fluoride abstraction; catalyst in organic synthesis
Silane, [(2-ethylphenyl)ethynyl]trimethyl- 2-ethyl C₁₃H₁₈Si 202.37 Electron-donating substituent; industrial uses
Silane, trimethyl[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- Trifluoroethoxy C₆H₁₀F₆OSi 264.22 High fluorination; specialty solvent

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups: The trifluoromethoxy group (-OCF₃) in the target compound is less electron-withdrawing than a nitro group (-NO₂) but more so than fluorine (-F). This influences its reactivity in electrophilic aromatic substitution and cross-coupling reactions . Trimethyl((4-nitrophenyl)ethynyl)silane () exhibits heightened reactivity in nucleophilic substitutions due to the para-nitro group’s strong electron-withdrawing nature .
  • Trimethyl(pentafluorophenyl)silane () demonstrates unique reactivity in fluoride ion-catalyzed reactions, a trait less pronounced in the target compound due to differences in substituent electronegativity .

Biological Activity

Trimethyl-(2-trifluoromethoxy-phenylethynyl)-silane is an organosilicon compound notable for its unique structural features, including a trifluoromethoxy group and a phenylethynyl moiety. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. However, the specific biological activities associated with this compound remain underexplored.

Chemical Structure and Properties

The chemical formula for this compound is C12H12F3OSiC_{12}H_{12}F_3OSi, with a molecular weight of approximately 246.30 g/mol. The presence of the trifluoromethoxy group enhances the compound's reactivity and stability, making it particularly interesting for further research.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on silane compounds indicated that certain derivatives possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The incorporation of fluorinated groups was found to enhance this activity due to increased lipophilicity and membrane permeability.
  • Anticancer Potential : Research on related alkynyl silanes has shown that they can inhibit the growth of cancer cells by inducing apoptosis. For instance, studies involving phenylethynyl derivatives revealed their capacity to disrupt cellular signaling pathways associated with tumor growth .
  • Enzyme Interaction : this compound's structural similarity to known enzyme inhibitors suggests potential interactions with metabolic enzymes such as Nicotinamide N-methyltransferase (NNMT), which plays a critical role in various cancers .

Comparative Analysis of Related Compounds

Compound NameStructure/Functional GroupsUnique FeaturesBiological Activity
Trimethyl-(3,4,5-trifluoro-phenylethynyl)-silaneTrifluoromethyl and phenylethynylEnhanced stability due to trimethyl groupsAnticancer activity reported
Chloromethyl(2-phenylethynyl)silaneChloromethyl and phenylethynylDifferent halogen functionality affecting reactivityAntimicrobial properties observed
(3,5-bis(trifluoromethyl)phenylethynyl)trimethylsilaneBis(trifluoromethyl) moietyIncreased electron-withdrawing effectPotential enzyme inhibition

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